molecular formula C6H15NO B1267943 3-(Dimethylamino)butan-1-ol CAS No. 2893-65-4

3-(Dimethylamino)butan-1-ol

Cat. No.: B1267943
CAS No.: 2893-65-4
M. Wt: 117.19 g/mol
InChI Key: QTTKJYGPXLCJNF-UHFFFAOYSA-N
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Description

3-(Dimethylamino)butan-1-ol is a tertiary amino alcohol characterized by a four-carbon chain with a hydroxyl group at position 1 and a dimethylamino group (-N(CH₃)₂) at position 2. Amino alcohols of this class are often utilized in pharmaceutical synthesis, catalysis, and as intermediates in organic reactions due to their bifunctional reactivity (hydroxyl and amine groups) .

Properties

IUPAC Name

3-(dimethylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(4-5-8)7(2)3/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTKJYGPXLCJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282616
Record name 3-(dimethylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2893-65-4
Record name 2893-65-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(dimethylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Dimethylamino)butan-1-ol can be synthesized through various methods. One common approach involves the reaction of 3-chlorobutan-1-ol with dimethylamine under basic conditions. The reaction typically proceeds as follows: [ \text{3-chlorobutan-1-ol} + \text{dimethylamine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(Dimethylamino)butan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of surfactants and polymers

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s primary functional groups, the dimethylamino and hydroxyl groups, enable it to participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and available

Compound Name Molecular Formula Substituents Key Properties/Applications Synthesis Yield (if available) Reference
3-(Dimethylamino)butan-1-ol C₆H₁₅NO -OH (C1), -N(CH₃)₂ (C3) Hypothesized: Solubility in polar solvents, basicity N/A Inferred
3-Amino-3-methylbutan-1-ol C₅H₁₃NO -OH (C1), -NH₂ (C3), -CH₃ (C3) MW: 103.16 g/mol; used in chiral synthesis N/A
2-(Dimethylamino)-2-phenylbutan-1-ol C₁₂H₁₉NO -OH (C1), -N(CH₃)₂ (C2), -Ph (C2) Pharmaceutical intermediate (e.g., trimebutine impurity) N/A
4-(3-(Dimethylamino)propylthio)butan-1-ol C₉H₂₁NOS -OH (C1), -S-(CH₂)₃N(CH₃)₂ (C4) Synthetic yield: 91%; colorless oil 91% (ester reduction)
3-Amino-4-methoxy-3-methylbutan-1-ol C₆H₁₅NO₂ -OH (C1), -NH₂ (C3), -OCH₃ (C4) MW: 133.19 g/mol; potential bioactive applications N/A

Physicochemical Properties

  • Boiling Point and Solubility: While direct data are absent, 3-Methylbutan-1-ol (isoamyl alcohol), a structural analog without the dimethylamino group, has a boiling point of 130°C and density of 0.809 g/cm³ . The dimethylamino group likely increases polarity and water solubility.
  • Basicity: The dimethylamino group (pKa ~10–11) enhances basicity compared to primary amino analogs (e.g., 3-Amino-3-methylbutan-1-ol, pKa ~9–10) .

Biological Activity

3-(Dimethylamino)butan-1-ol, also known as (3S)-3-(dimethylamino)butan-1-ol hydrochloride, is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by a quaternary amine structure with a dimethylamino group attached to a butanol backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological and chemical applications.

The biological activity of this compound involves several mechanisms:

  • Binding to Receptors : The compound may interact with neurotransmitter receptors in the central nervous system, potentially modulating neurotransmitter activities, particularly those related to acetylcholine.
  • Enzyme Modulation : It can influence the activity of enzymes involved in metabolic pathways, acting as either an inhibitor or activator depending on the biological context.
  • Cellular Signaling : The compound may affect intracellular signaling cascades, leading to alterations in cellular functions such as proliferation and apoptosis .

1. Antiproliferative Effects

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Preliminary studies have shown significant antiproliferative activity, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

Cell Line IC50 Value (nM) Reference Compound
MCF-710–33CA-4 (IC50 = 3.9 nM)
MDA-MB-23123–33CA-4

2. Neurotransmitter Modulation

The dimethylamino group suggests potential interactions with neurotransmitter systems. Studies indicate that this compound may modulate neurotransmitter release and receptor activity, which could have implications for neurological disorders.

Case Study 1: Anticancer Activity

A study conducted on the antiproliferative effects of various compounds including this compound revealed its ability to inhibit cell growth in breast cancer models. The mechanism was linked to the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in treated cells .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, the effects of this compound on neurotransmitter systems were evaluated. Results indicated that the compound influenced acetylcholine receptor activity, suggesting potential applications in treating conditions like Alzheimer's disease or other cognitive disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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